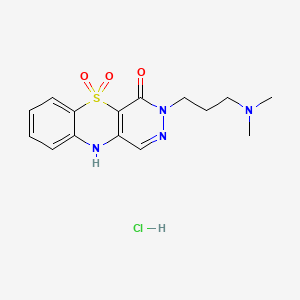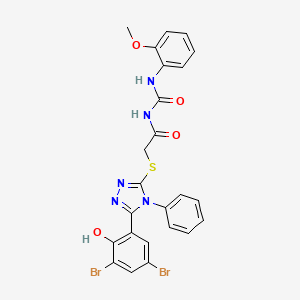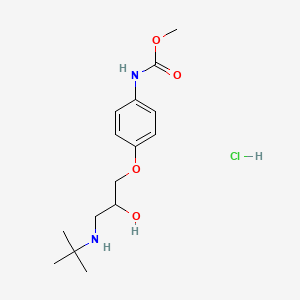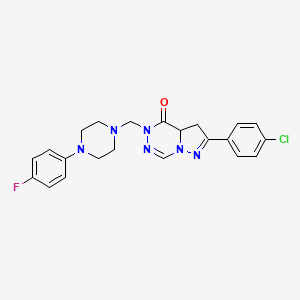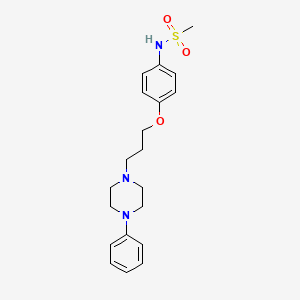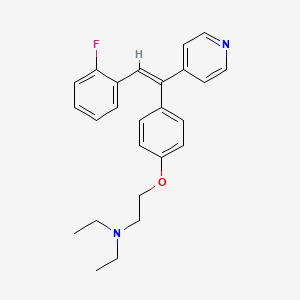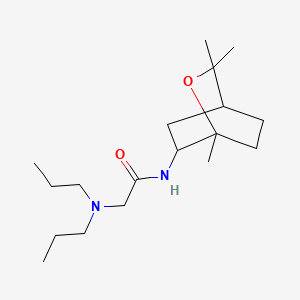
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide is a synthetic organic compound Its structure includes a dipropylamino group, an epoxy group, and a menthyl derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide typically involves the following steps:
Formation of the Epoxy Group: The epoxy group can be introduced through the epoxidation of an alkene precursor using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Introduction of the Dipropylamino Group: This can be achieved by reacting a suitable amine precursor with dipropylamine under appropriate conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the epoxy group, converting it to a diol.
Substitution: The compound may participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, mCPBA, or other peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of diols from the epoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide may have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or as a component in formulations.
Wirkmechanismus
The mechanism of action of 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing biochemical pathways through its chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide: Similar structure with diethylamino instead of dipropylamino.
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
94376-14-4 |
|---|---|
Molekularformel |
C18H34N2O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2-(dipropylamino)-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)13-16(21)19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15H,6-13H2,1-5H3,(H,19,21) |
InChI-Schlüssel |
WBDNUZLTKUCIKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1(OC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




